(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, was synthesized using a palladium-catalyzed highly enantioselective intramolecular O-arylation . Another method involved the alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, mass spectrometry, and X-ray crystallography . For example, a related compound, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, was crystallized in the monoclinic space group P21/n .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a mechanism involving the opening and re-closing of the 1,4-naphthodioxane ring has been proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Density Functional Theory (DFT) calculations .Applications De Recherche Scientifique
- Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair processes. Compound 4 was identified as a PARP1 inhibitor through high-throughput virtual screening. It demonstrated significant inhibitory activity against PARP1, making it a potential candidate for cancer therapy .
- Another avenue of research involves designing inhibitors for B-Raf kinase , a key player in cell signaling pathways. Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been explored as potential B-Raf kinase inhibitors .
- Compound 4 has also been investigated for its role in treating sleep-related breathing disorders, specifically obstructive and central sleep apneas and snoring. It acts as an alpha-2C adrenoceptor antagonist .
- Researchers have synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine from 2,3-dihydroxybenzoic acid. This compound could have applications in various chemical processes .
- Compound 4 is structurally related to an isoflavone derivative, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one . Its synthesis and structural characterization have been explored using NMR, mass spectrometry, and X-ray crystallography .
PARP1 Inhibition
B-Raf Kinase Inhibition
Alpha-2C Adrenoceptor Antagonism
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine
Isoflavone Derivative
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-5-6-16(20-19-12)25-13-7-8-21(11-13)18(22)14-3-2-4-15-17(14)24-10-9-23-15/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYHLWEFNJBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.